REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[Cl-:9].[Cl-].[Cl-].[Al+3].ClCl>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[Cl:9] |f:1.2.3.4|
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
10.6 L
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the product
|
Type
|
EXTRACTION
|
Details
|
is extracted with toluene
|
Type
|
WASH
|
Details
|
washed with a 10% sodium chloride solution
|
Type
|
DISTILLATION
|
Details
|
distilled (bp=127-129° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 145.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |